Product packaging for Boc-Ser(Fmoc-His(Trt))-OH(Cat. No.:)

Boc-Ser(Fmoc-His(Trt))-OH

Cat. No.: B12281181
M. Wt: 806.9 g/mol
InChI Key: NZLNABSUFWBYTC-COCZKOEFSA-N
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Description

Utilization in Solid-Phase Fragment Condensation (SPFC)

Solid-Phase Fragment Condensation (SPFC) is a powerful strategy that combines the advantages of Solid-Phase Peptide Synthesis (SPPS) with the efficiency of coupling larger, purified peptide fragments. This approach can mitigate issues that arise during the stepwise synthesis of long peptides.

The primary methodology for SPPS is based on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection. iris-biotech.denih.gov The dipeptide Boc-Ser(Fmoc-His(Trt))-OH is cleverly designed for seamless integration into an Fmoc-SPPS workflow. A peptide fragment can be synthesized on a solid support using standard Fmoc chemistry. For the final coupling step of that fragment, this compound can be introduced. The Boc group at the N-terminus of the serine residue is stable to the piperidine (B6355638) treatment used for Fmoc group removal throughout the synthesis of the fragment. nih.gov

Once the desired peptide fragment terminating with the Boc-Ser(Fmoc-His(Trt)) sequence is assembled on the resin, the orthogonal Fmoc group on the histidine side chain can be selectively removed. This exposes a new functional group for further elaboration, such as the attachment of another peptide fragment or a modifying group, while the main peptide chain remains anchored to the solid support.

A significant challenge in SPPS, especially for sequences prone to forming stable secondary structures, is on-resin aggregation. researchgate.netnih.gov This can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences. The incorporation of pre-formed dipeptides like this compound can disrupt the regular hydrogen bonding patterns that lead to aggregation. By introducing two residues in a single coupling step, the cycle of single amino acid addition is altered, which can be sufficient to prevent the onset of aggregation in "difficult" sequences. researchgate.net The bulky Trityl (Trt) protecting group on the histidine side chain also contributes to the disruption of inter-chain interactions that cause aggregation.

The use of this compound in a fragment condensation strategy offers several advantages for the synthesis of long and complex peptides. By synthesizing smaller, manageable fragments and then coupling them, the cumulative yield can be significantly higher than a linear, stepwise synthesis of the entire long peptide. This is because each fragment can be purified before being used in the next condensation step, removing any byproducts from the previous synthesis. This approach is particularly beneficial for sequences containing multiple histidine residues, as histidine is prone to racemization during activation for coupling. cem.comamazonaws.com Incorporating it as part of a dipeptide can help to minimize this side reaction.

FeatureAdvantage in Long/Difficult Peptide Synthesis
Fragment-based approach Higher overall yield and purity of the final peptide.
Pre-formed dipeptide Reduces the number of coupling steps, potentially improving efficiency.
Disruption of aggregation Enables the synthesis of sequences prone to aggregation.
Orthogonal protection Allows for selective deprotection and modification on the solid support.

Application in Solution-Phase Fragment Condensation

While SPPS is a dominant technique, solution-phase synthesis, particularly for the production of large quantities of peptides, remains highly relevant. This compound is also well-suited for solution-phase fragment condensation strategies.

In solution-phase synthesis, a peptide fragment with a free C-terminus can be coupled to a fragment with a free N-terminus. A fragment can be prepared with this compound at its C-terminus. The Boc group provides N-terminal protection for this fragment. A second peptide fragment can be synthesized and, after the removal of its N-terminal protecting group, it can be coupled to the serine residue of the first fragment.

The choice of coupling agents is critical to ensure high efficiency and minimize racemization. Common coupling reagents used in such solution-phase condensations include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). The specific conditions, including solvent, temperature, and reaction time, would be optimized to ensure the complete and epimerization-free formation of the peptide bond.

Role in the Synthesis of Specific Peptide Architectures

Synthesis of Peptidomimetics Incorporating Serine-Histidine Motifs

The serine-histidine (Ser-His) catalytic dyad is a fundamental structural motif found in the active sites of numerous enzymes, particularly hydrolases like serine proteases. This has made the Ser-His dipeptide sequence a prime target for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability, bioavailability, or novel activity. The goal of such peptidomimetics is often to create enzyme inhibitors or artificial enzymes.

The use of This compound is highly advantageous in this context. It allows for the precise incorporation of the core Ser-His unit, while the orthogonal protecting groups enable further modifications. For instance, after incorporating the dipeptide into a growing chain, the Fmoc group on the histidine side-chain can be selectively removed on-resin, exposing the imidazole (B134444) nitrogen for modification or for use as a cyclization point, without affecting the main peptide chain or other side-chain protecting groups. sigmaaldrich.com

Table 1: Illustrative Synthesis Strategy for a Peptidomimetic using this compound

StepActionReagents/ConditionsPurpose
1Resin SwellingDichloromethane (B109758) (DCM), Dimethylformamide (DMF)Prepare the solid support for synthesis.
2CouplingThis compound , Coupling agents (e.g., HBTU, DIC/Oxyma)Attach the dipeptide building block to the resin-bound amino acid.
3N-terminal DeprotectionTrifluoroacetic acid (TFA) in DCMRemove the Boc group from Serine to allow chain elongation.
4Chain ElongationStandard Fmoc-SPPS cyclesSynthesize the remaining N-terminal peptide sequence.
5Selective Side-Chain Deprotection20% Piperidine in DMFRemove the Fmoc group from the Histidine side-chain.
6On-Resin ModificationElectrophile or moiety for conjugationIntroduce a non-peptidic element to create the mimetic structure.
7Cleavage & Global DeprotectionTFA cocktail (e.g., TFA/TIS/H₂O)Release the final peptidomimetic from the resin.

This table presents a generalized, illustrative workflow. Specific conditions and reagents may vary based on the target molecule.

Preparation of Modified Peptides via Fragment Ligation

The synthesis of large proteins or complexly modified peptides is often challenging to achieve through a single, continuous SPPS run. A more effective approach is fragment condensation, where smaller, fully protected peptide fragments are synthesized independently and then joined together. ub.edu This strategy, particularly when using techniques like Native Chemical Ligation (NCL), requires peptide fragments with specific functionalities, such as a C-terminal thioester and an N-terminal cysteine. iris-biotech.de

This compound is an ideal starting point for the C-terminal fragment in a convergent synthesis strategy. The Boc group at the N-terminus is stable to the basic conditions used for Fmoc-SPPS, allowing the assembly of a peptide chain attached to the serine residue. Once the desired fragment is synthesized, it can be cleaved from the resin as a fully protected segment, ready for ligation with another fragment in solution. The use of pre-formed dipeptide building blocks can also help to avoid epimerization, a common side reaction during fragment coupling. merckmillipore.com

Table 2: General Protocol for Protected Peptide Fragment Synthesis

StepActionKey ReagentsOutcome
1Resin Functionalization2-Chlorotrityl chloride resin, This compound , DIEAAnchoring of the dipeptide to a highly acid-labile resin.
2N-terminal Deprotection20% Piperidine in DMFSelective removal of the Fmoc group from the Serine N-terminus.
3Peptide ElongationFmoc-amino acids, coupling reagentsStepwise synthesis of the desired peptide fragment sequence.
4Cleavage from ResinMild acid (e.g., 1% TFA in DCM)Release of the fully protected peptide fragment from the resin.
5PurificationHPLCIsolation of the pure, protected fragment for subsequent ligation.

This table outlines a representative procedure. The choice of resin and cleavage conditions is critical to ensure the integrity of all protecting groups.

Synthesis of Cyclic Peptides through Fragment Assembly

Cyclic peptides are of significant interest in drug discovery due to their constrained conformations, which can lead to increased receptor affinity, selectivity, and stability against enzymatic degradation. nih.govresearchgate.net On-resin cyclization is a powerful technique for their synthesis, often relying on the use of orthogonal protecting groups to form a lactam bridge between the side chain of one amino acid and the N- or C-terminus of the peptide. google.com

The structure of This compound is perfectly suited for this application. A linear peptide precursor can be assembled on a solid support with this dipeptide incorporated. The N-terminus of the entire peptide is protected by the Boc group on the serine. After assembly of the linear sequence, the Fmoc group on the histidine side chain can be selectively removed using a base like piperidine. This exposes a free amine on the histidine side chain, which can then be coupled with the C-terminal carboxylic acid (cleaved from the resin) or an activated side-chain carboxyl group of another residue (e.g., Asp or Glu) to form a side-chain-to-side-chain or side-chain-to-C-terminus cyclic peptide. sigmaaldrich.com

Table 3: Strategy for On-Resin Side-Chain Cyclization

StepActionReagents/ConditionsPurpose
1Peptide SynthesisStandard Fmoc-SPPS, incorporating This compound Assembly of the linear peptide precursor on the resin.
2N-terminal Boc ProtectionEnsure the N-terminal Boc group from the dipeptide remains intact.Keep the N-terminus blocked during cyclization.
3Selective Fmoc Deprotection20% Piperidine in DMFExpose the primary amine on the Histidine side chain.
4C-terminus ActivationActivation of resin-bound C-terminal carboxyl group (e.g., with DIC/HOBt)Prepare the C-terminus for intramolecular amide bond formation.
5Intramolecular CyclizationHigh dilution, basic conditions (e.g., DIEA)Promote the reaction between the His side-chain amine and the C-terminus.
6Cleavage and DeprotectionTFA cocktailRelease the final, globally deprotected cyclic peptide from the support.

This table illustrates a general approach. The success of on-resin cyclization is highly dependent on sequence, resin choice, and reaction conditions to minimize dimerization.

Stereochemical Integrity During Coupling Reactions

A paramount concern in peptide synthesis is the maintenance of the chiral integrity of the constituent amino acids. Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, can significantly impact the biological activity of the final peptide. cem.commdpi.com Histidine is particularly susceptible to this side reaction. cem.comacs.org

Studies on Histidine Epimerization Pathways

The epimerization of histidine during peptide coupling is primarily an intramolecular process. cem.com The lone pair of electrons on the Nπ nitrogen of the imidazole ring is in close proximity to the acidic α-carbon hydrogen. cem.comamazonaws.com During the activation of the carboxyl group for amide bond formation, these electrons can deprotonate the α-carbon, leading to the formation of an achiral ester enolate intermediate. cem.com This intermediate can then be protonated from either face, resulting in a mixture of L- and D-isomers. The likelihood of this epimerization increases with prolonged activation times and in instances of peptide aggregation on the solid support. cem.com The use of a trityl (Trt) protecting group on the histidine side chain, as in this compound, helps to suppress this side reaction by providing steric bulk and electron-withdrawing effects, although it does not eliminate it completely. amazonaws.commedchemexpress.com

Influence of Coupling Reagents and Additives on Racemization Suppression

The choice of coupling reagents and additives plays a crucial role in minimizing racemization. mdpi.com Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC), when used alone, can lead to the formation of a highly reactive O-acylisourea intermediate that is prone to forming an oxazolone (B7731731), a key intermediate in the racemization pathway. mdpi.com

To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are commonly employed. mdpi.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. The use of uronium/aminium-based coupling reagents like HBTU, HATU, and HCTU, which incorporate a HOBt or HOAt moiety within their structure, also effectively suppresses racemization. mdpi.com Studies have shown that for histidine residues, specific conditions can be optimized to balance the competing side reactions of racemization and peptide Nα-endcapping. acs.org

Table 1: Effect of Coupling Reagents and Additives on Histidine Racemization

Coupling Reagent/Additive Mechanism of Suppression Observed Racemization Level
HOBt, 6-Cl-HOBt, HOAt Forms active esters, reducing oxazolone formation. mdpi.compeptide.com Significantly reduced. peptide.com
HBTU, HATU, HCTU In situ formation of active esters. mdpi.com Low levels of epimerization. mdpi.com
Copper (II) Chloride (in solution phase) Suppresses racemization during segment coupling. peptide.com Effective in specific contexts. peptide.com
Fmoc-His(Boc)-OH N-Boc protection of the imidazole ring. Minimal racemization (<1-2%).

Chiral Stability of Serine Residues in Fragment Coupling

While histidine is a primary concern for racemization, the chiral integrity of other amino acids, such as serine, is also important, particularly in fragment coupling strategies. The serine residue in this compound is protected with a Boc group at its N-terminus. Research suggests that the formation of noncovalent clusters, particularly the serine octamer, can influence the chirality of peptides formed in aqueous microdroplets, indicating an inherent tendency for serine to promote homochirality. nih.govchemrxiv.org In the context of solid-phase synthesis, the chiral stability of serine is generally high under standard coupling conditions. The primary risk to serine's stereochemistry would arise from harsh basic or acidic conditions not typically employed during the coupling step.

Protecting Group Stability and Selective Removal

The successful synthesis of complex peptides relies on the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions. iris-biotech.deorganic-chemistry.org The dipeptide this compound is a prime example of this strategy, employing Boc, Fmoc, and Trt groups.

Orthogonality of Boc, Fmoc, and Trt Protecting Groups

The Boc, Fmoc, and Trt protecting groups form a truly orthogonal set, a key advantage in SPPS. iris-biotech.deiris-biotech.de

Boc (tert-butyloxycarbonyl): This group protects the N-terminus of the serine residue. It is labile to moderate acids, such as trifluoroacetic acid (TFA). peptide.comorganic-chemistry.org

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the N-terminus of the histidine residue. It is labile to bases, typically a solution of piperidine in DMF. iris-biotech.demdpi.com

Trt (trityl): This group protects the imidazole side chain of histidine. peptide.com It is sensitive to mild acids and can be removed with dilute TFA or under conditions used for cleaving the peptide from acid-sensitive resins. peptide.comucl.ac.uk

This orthogonality allows for the selective deprotection of the Fmoc group to elongate the peptide chain from the histidine end, or the selective removal of the Boc group to build the peptide from the serine N-terminus, all while the Trt group remains on the histidine side chain until the final cleavage step.

Kinetics and Efficiency of Deprotection Steps

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a polar aprotic solvent like DMF. mdpi.comscielo.org.mx The reaction proceeds via a β-elimination mechanism. mdpi.comrsc.org The kinetics of this reaction are influenced by the concentration of the base and the specific amino acid sequence. scielo.org.mxresearchgate.net Studies have shown that with 20% piperidine in DMF, the half-life (t1/2) for Fmoc deprotection is very short, on the order of seconds, leading to complete removal in minutes. rsc.org Alternative, faster deprotection cocktails using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine (B1678402) have also been developed. nih.gov

Table 2: Kinetics of Fmoc Deprotection with Piperidine in DMF

Piperidine Concentration (% v/v) Time for >99% Deprotection (minutes) Reference
1% >5 scielo.org.mxresearchgate.net
2% ~5 scielo.org.mxresearchgate.net
5% 3 scielo.org.mxresearchgate.net
20% < 2 rsc.org

Boc Deprotection: The Boc group is removed under acidic conditions, commonly with a solution of TFA in a chlorinated solvent like dichloromethane (DCM). peptide.com The reaction proceeds via an acid-catalyzed cleavage, forming a stable tert-butyl cation. peptide.com To prevent side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to quench these carbocations. acs.org The kinetics of Boc deprotection are typically rapid, with complete removal occurring within 20-30 minutes. acs.org

Trt Deprotection: The Trt group is also acid-labile and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail, often containing TFA and scavengers like TIS. ucl.ac.uk The rate of Trt removal can be influenced by the specific acid and scavengers used. Low concentrations of TFA (1-5%) can be used for selective on-resin deprotection of Trt groups. researchgate.net

Minimization of Side Reactions During Protecting Group Cleavage

The successful synthesis of peptides relies on the strategic use and subsequent removal of protecting groups. In the context of the dipeptide derivative this compound, the orthogonal nature of the Boc, Fmoc, and Trt protecting groups allows for their selective removal. However, the cleavage steps, particularly the acid-labile removal of Boc and Trt groups, are not without the potential for side reactions that can compromise the purity and yield of the final peptide. This section delves into the common side reactions encountered during the deprotection of this compound and outlines strategies to minimize their occurrence.

The primary protecting groups in this compound are the tert-butyloxycarbonyl (Boc) group at the N-terminus of serine, the 9-fluorenylmethoxycarbonyl (Fmoc) group on the side chain of histidine, and the trityl (Trt) group also on the histidine side chain. The Boc and Trt groups are susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed by a base, usually piperidine. americanpeptidesociety.org This orthogonality is fundamental to the synthetic strategy. iris-biotech.denih.gov

A significant challenge during the acidolytic cleavage of the Boc and Trt groups is the generation of highly reactive carbocations, namely the tert-butyl and trityl cations. thermofisher.compeptide.com These electrophilic species can lead to several undesirable side reactions if not effectively "scavenged" or neutralized.

One major concern is the alkylation of sensitive amino acid residues. Although serine itself is relatively stable, the histidine residue, even with the Trt group, can be susceptible to modifications. More critically, if this dipeptide is part of a larger peptide chain containing residues like tryptophan or methionine, these are prime targets for alkylation by the released carbocations. thermofisher.comug.edu.pl Tryptophan's indole (B1671886) ring is particularly prone to alkylation. thermofisher.com

The trityl cation, being a bulky and relatively stable carbocation, can also reattach to the peptide, particularly at the histidine side chain from which it was cleaved or at other nucleophilic sites. thermofisher.com This can lead to a mixture of fully and partially deprotected peptides, complicating purification. The deep yellow color often observed during the cleavage of Trt-protected peptides is due to the formation of the trityl carbocation chromophore. thermofisher.com

To mitigate these side reactions, the use of "scavengers" in the cleavage cocktail is essential. Scavengers are nucleophilic species that are more reactive towards the carbocations than the amino acid residues of the peptide. Common scavengers include:

Triisopropylsilane (TIS): TIS is a highly effective scavenger for trityl cations. sigmaaldrich.com It works by reducing the carbocation to triphenylmethane.

Water: A small percentage of water is often included in the cleavage cocktail to act as a scavenger.

Thioanisole: This scavenger is particularly useful when dealing with peptides containing methionine, as it can help prevent its oxidation. It is also effective in scavenging trityl cations.

1,2-Ethanedithiol (EDT): EDT is a potent scavenger, especially for tert-butyl cations, and also aids in the removal of the trityl group from cysteine if present in the peptide sequence. sigmaaldrich.com

The composition of the cleavage cocktail is critical and is often tailored to the specific peptide sequence. A widely used general cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and EDT. sigmaaldrich.com However, for many sequences, a simpler mixture of TFA, TIS, and water (e.g., 95:2.5:2.5) is sufficient. sigmaaldrich.com The choice of cocktail aims to achieve complete deprotection while minimizing side product formation.

The following table summarizes common cleavage cocktails and their applications in minimizing side reactions during the deprotection of peptides containing residues like His(Trt):

Cleavage CocktailComposition (v/v)Application Notes
TFA/TIS/H₂O 95:2.5:2.5A general and effective non-odorous cocktail for most sequences, particularly efficient at quenching trityl cations. sigmaaldrich.com
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A popular and robust mixture for complex peptides, especially those with multiple sensitive residues. sigmaaldrich.com
TFA/DCM 1:1 to 1:99Milder conditions can be used for cleavage from very acid-sensitive resins to yield protected peptide fragments. sigmaaldrich.comresearchgate.net

It is also worth noting that while the Fmoc group is generally stable to the acidic conditions of Boc and Trt cleavage, prolonged exposure can lead to its partial removal. sigmaaldrich.com Therefore, optimizing the cleavage time is crucial. Monitoring the deprotection process by techniques like HPLC can be beneficial to ensure complete removal of the acid-labile groups without unnecessary exposure to the harsh acidic environment. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H46N4O8 B12281181 Boc-Ser(Fmoc-His(Trt))-OH

Properties

Molecular Formula

C48H46N4O8

Molecular Weight

806.9 g/mol

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1

InChI Key

NZLNABSUFWBYTC-COCZKOEFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O

Origin of Product

United States

Mass Spectrometry Ms

Mass spectrometry is used to confirm the molecular weight of the intermediates and the final product, Boc-Ser(Fmoc-His(Trt))-OH . Electrospray ionization (ESI-MS) is a common technique that provides the mass-to-charge ratio (m/z) of the molecular ion. This data provides definitive confirmation of a successful synthesis.

Expected Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Boc-Ser-OH C₈H₁₅NO₅ 205.21 206.21
Fmoc-His(Trt)-OH C₄₀H₃₃N₃O₄ 623.71 624.71

| This compound | C₄₈H₄₆N₄O₈ | 806.90 | 807.90 |

Nuclear Magnetic Resonance Nmr Spectroscopy

NMR spectroscopy provides detailed structural information by mapping the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For a complex molecule like Boc-Ser(Fmoc-His(Trt))-OH , NMR spectra can confirm the presence and integrity of each protecting group and the linkage between the amino acid residues. Characteristic signals for the Boc, Fmoc, and Trt groups, as well as for the serine and histidine backbones, would be expected in their respective spectral regions. For example, the nine equivalent protons of the tert-butyl group in Boc typically appear as a sharp singlet in the ¹H NMR spectrum.

Amino Acid Analysis Aaa

Amino acid analysis can be employed as a supplementary validation technique. nih.govbiosyn.com Following complete acid hydrolysis to cleave all peptide and ester bonds and remove all protecting groups, AAA can quantitatively determine the constituent amino acids. For Boc-Ser(Fmoc-His(Trt))-OH , the analysis should yield a 1:1 molar ratio of serine to histidine, confirming the composition of the dipeptide core. nih.gov

Advanced Analytical Characterization of Boc Ser Fmoc His Trt Oh and Its Peptide Conjugates

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for the structural elucidation of Boc-Ser(Fmoc-His(Trt))-OH. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR, the chemical shifts of protons in the Boc, Fmoc, and Trityl protecting groups, as well as the amino acid residues themselves, provide a fingerprint of the molecule. For instance, the tert-butyl protons of the Boc group typically appear as a singlet in the upfield region, while the aromatic protons of the Fmoc and Trityl groups resonate in the downfield region. The protons of the serine and histidine backbones and side chains exhibit characteristic chemical shifts and coupling patterns that confirm their connectivity.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the Boc, Fmoc, and the carboxylic acid functionalities can be readily identified by their characteristic downfield chemical shifts. The distinct signals for the carbons of the serine and histidine residues, along with those of the protecting groups, further corroborate the structure.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moieties

Functional Group Proton Typical Chemical Shift (ppm)
Boc (CH₃)₃C- 1.4 - 1.6
Serine α-CH 4.2 - 4.6
β-CH₂ 3.7 - 4.0
Histidine α-CH 4.5 - 4.9
β-CH₂ 3.0 - 3.3
Imidazole (B134444) C2-H 7.5 - 8.0
Imidazole C4-H 6.8 - 7.2
Fmoc Aromatic CH 7.2 - 7.8
CH, CH₂ 4.1 - 4.5

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the various functional groups present in this compound. These vibrational spectroscopy methods are based on the absorption or scattering of infrared radiation by the molecule, respectively, which excites molecular vibrations.

Key functional groups that can be identified include:

Carbonyl (C=O) groups: Strong absorption bands are expected for the carbonyl stretching vibrations of the Boc-carbamate, Fmoc-carbamate, and the carboxylic acid. These typically appear in the region of 1650-1760 cm⁻¹.

N-H groups: The stretching vibration of the N-H bond in the carbamate (B1207046) and the imidazole ring of histidine can be observed, typically in the range of 3200-3400 cm⁻¹.

C-H groups: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

Aromatic C=C bonds: The stretching vibrations of the aromatic rings in the Fmoc and Trityl groups give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H (Carboxylic acid) Stretching 2500 - 3300 (broad)
N-H (Amide/Carbamate) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Carboxylic acid) Stretching 1700 - 1725
C=O (Carbamate) Stretching 1680 - 1720

Mass Spectrometry Techniques for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and confirming the sequence of its peptide conjugates. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

For the intact molecule, high-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The expected monoisotopic mass of this compound (C₄₈H₄₈N₄O₇) is approximately 808.35 g/mol .

In the analysis of peptide conjugates containing this building block, tandem mass spectrometry (MS/MS) is used for sequencing. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. The mass difference between adjacent fragment ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the assessment of purity and the preparative isolation of this compound. These methods separate the target compound from impurities and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA).

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. A typical purity for high-quality this compound used in peptide synthesis is expected to be ≥98%.

Table 3: Typical RP-HPLC Conditions for Purity Assessment

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

UPLC Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity.

UPLC is particularly valuable for high-throughput screening and in-process monitoring during the synthesis and purification of this compound and its peptide conjugates. The principles of separation are the same as in HPLC, but the run times can be reduced from tens of minutes to just a few minutes, greatly improving laboratory efficiency. The improved resolution also allows for better separation of closely related impurities.

Solid-Phase Extraction (SPE) for Purification of Intermediates and Products

Solid-phase extraction (SPE) is a highly effective and commonly utilized technique for the purification of synthetic peptides and their intermediates, such as this compound. This method is advantageous for its speed, reproducibility, and efficiency in removing impurities. nih.gov The fundamental principle of SPE is similar to liquid chromatography, where a sample is passed through a solid sorbent that retains the analyte, allowing impurities to be washed away. nih.gov

For the purification of this compound, reversed-phase SPE (RP-SPE) is the most frequently employed mode. nih.gov In RP-SPE, a nonpolar stationary phase, typically a C18-silica, is used in conjunction with polar mobile phases. The crude peptide, dissolved in a polar solvent, is loaded onto the SPE cartridge. The hydrophobic protecting groups (Boc, Fmoc, and Trt) on the desired compound cause it to be retained on the nonpolar stationary phase, while more polar impurities are washed through. A gradient of increasing organic solvent concentration is then used to elute the purified product. thermofisher.combiotage.com

A key aspect of developing an effective SPE protocol is the careful selection of wash and elution solvents to maximize the removal of process-related impurities, such as by-products from the synthesis or incomplete deprotection, while ensuring high recovery of the target molecule. biotage.com

Table 1: Illustrative SPE Protocol for this compound Purification

Step Solvent System Purpose
Conditioning 100% Acetonitrile To activate the stationary phase.
Equilibration 5% Acetonitrile in 0.1% aqueous TFA To prepare the column for sample loading.
Sample Loading Crude peptide dissolved in equilibration buffer To bind the target compound to the sorbent.
Wash 1 5% Acetonitrile in 0.1% aqueous TFA To remove highly polar impurities.
Wash 2 20% Acetonitrile in 0.1% aqueous TFA To remove moderately polar impurities.

| Elution | 60-80% Acetonitrile in 0.1% aqueous TFA | To elute the purified this compound. |

This table is for illustrative purposes; actual solvent percentages may vary based on the specific impurities present.

Stereochemical Purity Determination Methods

The stereochemical integrity of amino acid building blocks is paramount in peptide synthesis, as epimerization can lead to the formation of diastereomeric peptides with altered biological activity. nih.govresearchgate.net Therefore, robust analytical methods are essential to confirm the stereochemical purity of this compound.

Chiral HPLC for Enantiomeric Excess Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. sci-hub.se For protected amino acids like this compound, direct analysis on a chiral stationary phase (CSP) is a common approach. Polysaccharide-based CSPs are often effective for the resolution of Fmoc-protected amino acids. phenomenex.com

The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. By comparing the peak areas of the desired L,L-diastereomer with any undesired diastereomers (L,D, D,L, or D,D), the enantiomeric and diastereomeric excess can be accurately determined.

Table 2: Representative Chiral HPLC Conditions for Stereochemical Purity Analysis

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Isocratic mixture of hexane (B92381) and isopropanol (B130326) with a polar modifier (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (due to the Fmoc group)

| Column Temperature | 25 °C |

Future Research Directions and Innovations

Development of Novel Protecting Groups for Serine and Histidine Residues

The Boc, Fmoc, and Trt groups in Boc-Ser(Fmoc-His(Trt))-OH are well-established and effective, but they also present certain limitations that drive the search for novel protecting groups. Future research will likely focus on developing alternatives that offer improved solubility, milder deprotection conditions, and reduced side reactions, particularly racemization of histidine. nbinno.comamazonaws.com

For the serine residue, alternatives to the standard tert-butyl (tBu) group, which is cleaved with strong acid, are being explored. peptide.comiris-biotech.de Research into more acid-labile groups or those removable under orthogonal conditions could provide greater flexibility in complex peptide synthesis. For instance, protecting groups that are photolabile or removable with specific enzymes would allow for highly selective deprotection without affecting other acid- or base-labile groups in the peptide chain.

The imidazole (B134444) side chain of histidine is notoriously problematic, with the trityl (Trt) group being a common but imperfect solution. nbinno.com While the bulky Trt group effectively prevents many side reactions, it can also lead to steric hindrance during coupling and may not completely suppress racemization. nbinno.comamazonaws.com Future research is directed towards developing Nπ-protecting groups that are more effective at preventing racemization. amazonaws.com Additionally, the development of protecting groups with enhanced solubility in a wider range of "green" solvents would align with the growing emphasis on sustainable chemistry in peptide synthesis.

Table 1: Potential Future Protecting Groups for Serine and Histidine

Amino Acid Current Protecting Group in this compound Potential Future Alternatives Key Advantages of Alternatives
Serine None on side chain (hydroxyl is esterified) Photolabile groups, enzyme-labile groups Orthogonal deprotection, milder conditions

Exploration of Alternative Coupling Chemistries for Dipeptide Assembly

The synthesis of this compound itself, as well as its subsequent use in peptide elongation, relies on efficient coupling chemistries. While traditional carbodiimide (B86325) reagents like DCC and DIC, often used with additives like HOBt, are effective, they can lead to side reactions and racemization. peptide.comwikipedia.org The future of dipeptide assembly will likely involve the broader adoption and development of newer, more efficient, and safer coupling reagents.

Phosphonium- and aminium-based reagents such as PyBOP, HBTU, HATU, and COMU have already demonstrated higher coupling efficiencies and lower rates of racemization compared to carbodiimides. bachem.comsigmaaldrich.com Research is ongoing to develop next-generation coupling reagents with even greater reactivity and selectivity. For example, reagents based on the Oxyma Pure leaving group, like COMU, are gaining popularity due to their enhanced safety profile and high reactivity. sigmaaldrich.comacs.org The exploration of these advanced coupling reagents for the synthesis of challenging dipeptides like this compound could lead to higher yields and purities.

Furthermore, there is a growing interest in developing catalytic methods for peptide bond formation that would reduce the need for stoichiometric activating agents, thereby minimizing waste. This includes exploring the use of enzymes or small molecule organocatalysts for peptide coupling. Another area of innovation is the development of coupling methods that are compatible with aqueous or other environmentally friendly solvent systems, moving away from traditional solvents like DMF and DCM. acs.org

Integration of this compound in Automated and Flow Synthesis Systems

The demand for synthetic peptides in research and therapeutics has driven the development of automated synthesis platforms. A significant future direction is the seamless integration of complex building blocks like this compound into these systems, particularly continuous flow synthesizers. thieme-connect.de Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. nih.gov

However, the integration of this compound into flow systems presents unique challenges. Its solubility in solvents compatible with flow reactors needs to be carefully considered, and its stability under continuous flow conditions must be evaluated. amazonaws.com The kinetics of its coupling reactions in a flow environment will also need to be optimized to ensure high efficiency and minimize side reactions, such as the epimerization of the histidine residue. thieme-connect.de Research will likely focus on developing optimized protocols, including tailored solvent systems and precise control over reaction times and temperatures, to enable the efficient use of this dipeptide in automated flow synthesis. thieme-connect.de

The successful integration of this compound into automated platforms will not only accelerate the synthesis of peptides containing the Ser-His motif but also facilitate the construction of large peptide libraries for drug discovery and other applications.

Computational Chemistry Approaches for Understanding Reaction Mechanisms

Computational chemistry is becoming an increasingly powerful tool in peptide science, offering insights into reaction mechanisms, predicting peptide structures, and guiding the design of new synthetic strategies. nih.govmdpi.com In the context of this compound, computational approaches can be employed to better understand the intricacies of its synthesis and reactivity.

Furthermore, computational tools can aid in the de novo design of novel protecting groups for serine and histidine, allowing for the in silico screening of potential candidates before they are synthesized in the lab. mdpi.com As computational methods become more sophisticated and accessible, they are expected to play an increasingly integral role in optimizing the synthesis and application of complex peptide building blocks.

Applications in Advanced Material Science and Bioconjugation beyond Direct Peptide Synthesis

While the primary application of this compound is in peptide synthesis, the unique properties of the serine and histidine residues open up possibilities for its use in material science and bioconjugation. The hydroxyl group of serine and the imidazole ring of histidine can serve as handles for chemical modification, allowing for the attachment of this dipeptide to polymers, surfaces, or other molecules.

In material science, peptides are being explored for the development of novel biomaterials with applications in tissue engineering, drug delivery, and diagnostics. The Ser-His motif, with its potential for hydrogen bonding and metal ion coordination, could be incorporated into self-assembling peptide systems to create hydrogels or nanofibers with specific structural and functional properties. The ability to precisely control the sequence and structure of these peptide-based materials is a key advantage of using well-defined building blocks like this compound.

In the field of bioconjugation, this dipeptide could be used as a linker to attach therapeutic agents, imaging probes, or other functional moieties to proteins or other biomolecules. The distinct reactivity of the serine and histidine side chains could allow for selective conjugation chemistries. Future research in this area will likely focus on developing novel bioconjugation strategies that leverage the unique chemical properties of the Ser-His motif for applications in medicine and biotechnology.

Q & A

Q. Critical Factors :

  • Temperature control during His(Trt) coupling to minimize isomerization (optimal at 30–50°C) .
  • Use of Trt protection for histidine to reduce racemization compared to Boc .

Advanced: How can researchers mitigate histidine isomerization during this compound synthesis?

Answer:
Isomerization arises from histidine’s α-nitrogen basicity. Mitigation strategies include:

  • Activation Optimization : Replace HATU with PyAOP, which reduces racemization at higher temperatures (e.g., 50°C vs. 90°C) .
  • Temperature Modulation : Lower coupling temperatures (30–40°C) reduce isomerization but require extended reaction times (SI Fig. S6 in ).
  • Alternative Protecting Groups : Substitute Trt with His(Boc) for steric hindrance, though this may reduce coupling efficiency (see Fig. S6C in ).

Validation : Quantify isomer ratios via HPLC or LC-MS post-cleavage. A threshold of <5% D-isomer is acceptable for most applications.

Basic: What analytical methods are recommended for characterizing this compound purity?

Answer:

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier). Retention time shifts indicate impurities.
  • LC-MS : Confirm molecular weight (expected [M+H]<sup>+</sup> for C43H45N5O7: 784.33).
  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for Trt (δ 7.2–7.4 ppm, aromatic protons) and Fmoc (δ 4.2–4.4 ppm, methylene) groups .

Data Interpretation : Compare with reference spectra from PubChem or peer-reviewed syntheses .

Advanced: How should researchers resolve discrepancies in NMR data for this compound?

Answer:
Common discrepancies include:

  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free of residual protons.
  • Rotameric Splitting : Histidine’s imidazole ring may cause peak splitting; use 2D NMR (COSY, HSQC) to assign signals .
  • Trt Group Stability : Acidic conditions during synthesis may partially deprotect Trt, altering δ 7.2–7.4 ppm signals. Confirm via LC-MS post-NMR .

Protocol Adjustment : If Trt instability is observed, shorten TFA cleavage times or reduce TFA concentration .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/3 hazards) .
  • Ventilation : Use fume hoods during TFA cleavage to prevent inhalation of corrosive vapors.
  • Waste Disposal : Neutralize TFA with 10% NaOH before disposal; collect organic waste separately .

Emergency Measures : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air immediately .

Advanced: How can researchers optimize coupling yields for this compound in automated flow systems?

Answer:

  • Activation Time : Pre-activate Fmoc-His(Trt)-OH with HATU/DIPEA for 2–3 min before introducing to the resin.
  • Flow Rate : Reduce flow rates to ≤0.5 mL/min to enhance reagent-resin interaction.
  • Temperature Gradient : Use a 5’ heating loop at 50°C for histidine coupling, followed by cooling to 25°C for serine .

Troubleshooting : Low yields (<80%) may indicate resin overloading; reduce substitution levels to 0.3–0.5 mmol/g.

Basic: What are the storage conditions for this compound?

Answer:

  • Short-Term : Store at –20°C in a desiccator with silica gel.
  • Long-Term : Lyophilize and keep at –80°C under argon to prevent oxidation.
  • Stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How to design experiments assessing this compound’s role in peptide-protein interactions?

Answer:

Hypothesis Framing : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to define interaction mechanisms .

Mutagenesis : Replace His(Trt) with Ala or other residues to test binding affinity changes.

Biophysical Assays :

  • SPR : Immobilize the peptide on a CM5 chip; measure kon/koff for target proteins.
  • ITC : Titrate peptide into protein solutions to calculate ΔG and ΔH.

Data Analysis : Compare with computational models (e.g., molecular docking) to validate binding sites .

Contradiction Management : If SPR and ITC data conflict, check for aggregation (via DLS) or buffer incompatibility .

Basic: What solvents are compatible with this compound during purification?

Answer:

  • Dissolution : Use DMF or DCM for crude peptide dissolution.
  • Precipitation : Dropwise addition to cold diethyl ether (1:10 v/v) precipitates the compound.
  • Chromatography : Avoid chloroform due to Trt group instability; prefer acetonitrile/water mixtures .

Advanced: How to address low solubility of this compound in aqueous buffers?

Answer:

  • Cosolvents : Add 10–20% DMSO or acetonitrile to PBS (pH 7.4).
  • pH Adjustment : Solubilize in 0.1% acetic acid (pH 3.0) for short-term use.
  • Micellar Systems : Incorporate 0.01% Tween-80 or Triton X-100 to enhance dispersion .

Validation : Measure solubility via UV-Vis at 280 nm (Fmoc absorbance) and confirm stability via circular dichroism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.